p-Chlorobenzyl-p-chlorophenyl sulfone

Beschreibung

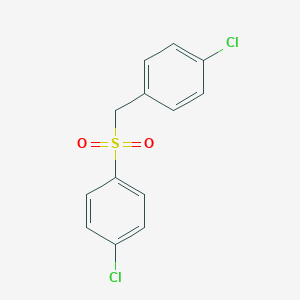

p-Chlorobenzyl-p-chlorophenyl sulfone is an organosulfur compound featuring a sulfonyl group (SO₂) bridging a p-chlorobenzyl group (Cl-C₆H₄-CH₂-) and a p-chlorophenyl group (Cl-C₆H₄). This compound is structurally distinct due to the combination of a benzyl moiety and a chlorinated aromatic ring, which influence its electronic properties, solubility, and reactivity. Potential applications include use in polymers, pharmaceuticals, and agrochemicals, leveraging the electron-withdrawing sulfone group and chlorine substituents for enhanced stability and bioactivity.

Eigenschaften

IUPAC Name |

1-chloro-4-[(4-chlorophenyl)sulfonylmethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2O2S/c14-11-3-1-10(2-4-11)9-18(16,17)13-7-5-12(15)6-8-13/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWFDXWCBYKXLRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042257 | |

| Record name | p-Chlorobenzyl-p-chlorophenyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7082-99-7 | |

| Record name | p-Chlorobenzyl-p-chlorophenyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007082997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorbenside sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorbenside sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Chlorobenzyl-p-chlorophenyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7082-99-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-CHLOROBENZYL-P-CHLOROPHENYL SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/778U6079DF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reaction Mechanism and Substrate Selection

In this method, sodium p-chlorobenzenesulfinate reacts with p-chlorobenzyl chloride in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. The sulfinate anion () attacks the electrophilic carbon of the benzyl chloride, displacing the chloride ion and forming the sulfone product. The reaction follows an mechanism, facilitated by the polar solvent’s ability to stabilize ionic intermediates.

Optimized Reaction Conditions

Industrial protocols from US4386221A highlight the following optimized parameters:

-

Temperature : 120–150°C to accelerate reaction kinetics without promoting side reactions.

-

Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) are added at 0.5–2 mol% to enhance interfacial reactivity.

-

Solvent : DMF is preferred due to its high dielectric constant and ability to solubilize both ionic and organic species.

A representative synthesis involves heating a mixture of sodium p-chlorobenzenesulfinate (1.2 equiv) and p-chlorobenzyl chloride (1.0 equiv) in DMF at 130°C for 8–12 hours. The reaction achieves a yield of 89–92% after purification by recrystallization from ethanol.

Table 1: Key Parameters for Sulfinate Alkylation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 120–150°C | Maximizes kinetics |

| TBAB Concentration | 0.5–2 mol% | Enhances phase transfer |

| Reaction Time | 8–12 hours | Ensures completion |

| Solvent | DMF | Solubilizes intermediates |

Friedel-Crafts Sulfonylation: Catalytic Aromatic Substitution

Friedel-Crafts sulfonylation offers an alternative route by coupling sulfonyl chlorides with aromatic substrates. While traditionally used for diaryl sulfones, modifications enable its adaptation to benzyl-aryl systems.

Catalyst Systems and Limitations

The reaction employs Lewis acids such as aluminum chloride () or iron(III) chloride () to activate the sulfonyl chloride electrophile. For example, p-chlorophenyl sulfonyl chloride reacts with p-chlorotoluene in the presence of (5–10 mol%) at 140–160°C. However, this method faces challenges:

Mitigation Strategies

To suppress side reactions, patents recommend:

-

Azeotropic Distillation : Removing water via distillation shifts the equilibrium toward sulfone formation.

-

Condensing Agents : Boric acid (5–10 mol%) accelerates the sulfonation step, reducing reaction time from 16 to 6 hours for comparable conversions.

Oxidative Methods: Sulfide Precursor Pathways

Though less documented in industrial patents, the oxidation of sulfide precursors provides a complementary route. p-Chlorobenzyl-p-chlorophenyl sulfide, synthesized via nucleophilic substitution, is oxidized to the sulfone using hydrogen peroxide () or potassium permanganate ().

Oxidation Kinetics and Selectivity

-

Hydrogen Peroxide : A 30% aqueous solution in acetic acid at 60–80°C oxidizes the sulfide to sulfone in 4–6 hours with >85% yield.

-

Potassium Permanganate : Effective in acidic or neutral conditions but generates MnO₂ sludge, complicating purification.

While this method avoids hazardous alkylating agents, its commercial viability is limited by the need for high-purity sulfide precursors, which are costly to isolate.

Comparative Analysis of Methodologies

Table 2: Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Sulfinate Alkylation | 89–92 | >99 | Scalable, high yield | Requires toxic alkylating agents |

| Friedel-Crafts | 70–75 | 90–95 | Uses inexpensive substrates | Byproduct formation, high energy |

| Sulfide Oxidation | 80–85 | 85–90 | Avoids alkylation steps | Precursor cost, sludge generation |

Industrial Applications and Process Optimization

Large-scale production prioritizes sulfinate alkylation due to its robustness. Recent innovations focus on:

Analyse Chemischer Reaktionen

Types of Reactions

p-Chlorobenzyl-p-chlorophenyl sulfone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone group to a sulfide.

Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Anticancer Activity

BCPS has been studied for its potential as an anticancer agent. Research indicates that it may inhibit tumor cell growth by inducing apoptosis without harming normal cells. This is believed to occur through the modulation of the Mitogen Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation and survival .

Cytoprotective Properties

The compound has also been investigated for its cytoprotective effects against the toxicity of chemotherapeutic agents. Studies suggest that BCPS can protect normal cells from the cytotoxic effects of drugs like fluoropyrimidines and paclitaxel, making it a candidate for enhancing the safety profile of cancer treatments .

Material Science Applications

Synthesis of Polymers

BCPS serves as an important intermediate in the synthesis of polysulfones and polyethersulfones, which are high-performance polymers known for their thermal stability and mechanical strength. These materials find applications in various industries including aerospace, automotive, and electronics .

Reactive Dyes

In the textile industry, BCPS is utilized in the production of reactive dyes. Its chemical structure allows it to form strong covalent bonds with fibers, resulting in durable and vibrant colors .

Pesticidal Applications

Insecticidal Properties

BCPS exhibits insecticidal activity and has been developed for use as a stomach poison against various pests. Its effectiveness in pest control highlights its role in agricultural chemistry .

Environmental Considerations

Persistence and Bioaccumulation

Recent assessments have classified BCPS as a substance of very high concern due to its persistence in the environment and potential for bioaccumulation. Studies indicate that it does not readily biodegrade and can accumulate in aquatic organisms, raising concerns about its long-term ecological impact .

Table 1: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Pharmaceuticals | Anticancer agent | Induces apoptosis via MAPK pathway |

| Cytoprotective properties | Protects normal cells from chemotherapy | |

| Material Science | Synthesis of polysulfones | High-performance polymers |

| Reactive dyes | Strong bonding with textile fibers | |

| Pesticides | Insecticidal properties | Effective stomach poison |

Table 2: Environmental Impact Assessment

| Property | Findings | Implications |

|---|---|---|

| Persistence | High persistence in aquatic environments | Risk of long-term ecological effects |

| Bioaccumulation | Detected in top predator species | Potential biomagnification in food chains |

| Biodegradability | Not readily biodegradable | Concerns regarding environmental safety |

Case Studies

-

Anticancer Research Study

- A study published in Cancer Research demonstrated that BCPS effectively inhibited the growth of various tumor cell lines while sparing normal cells, suggesting its potential as a therapeutic agent.

-

Material Performance Evaluation

- Research conducted on polysulfone membranes incorporating BCPS showed enhanced thermal stability and mechanical strength compared to standard polymers, indicating its utility in high-performance applications.

-

Ecotoxicological Assessment

- An environmental study highlighted the persistence of BCPS in sediment systems, with degradation half-lives exceeding 1,000 days. This raises concerns about its long-term presence in ecosystems and potential impacts on wildlife.

Wirkmechanismus

The mechanism of action of p-Chlorobenzyl-p-chlorophenyl sulfone involves its interaction with specific molecular targets. The sulfone group can participate in various chemical reactions, and the chlorine atoms can undergo substitution reactions. These interactions can affect biological pathways and lead to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Sulfone Compounds

2.1 Structural and Molecular Comparisons

2.1.1 Bis(p-chlorophenyl)sulfone (4,4'-Dichlorodiphenyl sulfone)

- CAS : 80-07-9

- Formula : C₁₂H₈Cl₂O₂S

- Molecular Weight : 287.16 g/mol

- Features : Symmetric structure with two p-chlorophenyl groups attached to the sulfone.

- Applications : High thermal stability makes it suitable for high-performance polymers like polysulfones .

- Key Difference : Symmetry enhances crystallinity and melting point compared to asymmetric sulfones like the target compound.

2.1.2 4-Chlorophenyl Phenyl Sulfone (CAS 80-00-2)

- Formula : C₁₂H₉ClO₂S

- Molecular Weight : 252.72 g/mol

- Features : Asymmetric structure with one p-chlorophenyl and one phenyl group.

- Applications : Intermediate in agrochemicals and pharmaceuticals due to moderate reactivity .

2.1.3 p-Chlorophenyl Methyl Sulfone (CAS 98-60-2)

- Formula : C₇H₇ClO₂S

- Molecular Weight : 190.65 g/mol

- Features : Smaller methyl substituent instead of benzyl.

- Applications : Used in organic synthesis for nucleophilic substitution reactions .

- Key Difference : Simpler structure with lower molecular weight and reduced steric effects.

2.1.4 p-Chlorophenyl Chloromethyl Sulfone (CAS 5943-04-4)

- Formula : C₇H₆Cl₂O₂S

- Molecular Weight : 225.09 g/mol

- Features : Chloromethyl group (CH₂Cl) attached to sulfone.

- Applications : Reactive intermediate for further functionalization .

- Key Difference : Chloromethyl group enhances electrophilicity, enabling facile nucleophilic attacks.

2.2 Data Table: Comparative Analysis

2.3 Research Findings

- Polymer Synthesis : Symmetric sulfones (e.g., Bis(p-chlorophenyl)sulfone) are preferred in heat-resistant polymers, while asymmetric variants may offer tailored solubility for drug delivery .

Biologische Aktivität

Overview

p-Chlorobenzyl-p-chlorophenyl sulfone (CAS Number: 7082-99-7) is an organic compound characterized by its unique chemical structure, which includes two chlorine atoms and a sulfone group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial applications.

- Molecular Formula : C₁₃H₁₀Cl₂O₂S

- Canonical SMILES : C1=CC(=CC=C1CS(=O)(=O)C2=CC=C(C=C2)Cl)Cl

- Molecular Weight : 295.19 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The sulfone group can participate in various chemical reactions, while the chlorine atoms are capable of undergoing nucleophilic substitution reactions. These interactions can modulate biological pathways, influencing cell proliferation and apoptosis.

Anticancer Properties

Research has demonstrated that this compound exhibits selective inhibition of tumor cell proliferation and induces apoptosis in various cancer cell lines. Notably, studies have shown:

- Dose-Dependent Inhibition : The compound inhibits the growth of tumor cells in a dose-dependent manner, affecting both estrogen receptor-positive and negative breast cancer cells as well as androgen-dependent and independent prostate cancer cells .

- Cell Cycle Arrest : Treated tumor cells accumulate in the G2/M phase of the cell cycle, leading to subsequent apoptosis as they exit this phase .

- MAPK Pathway Modulation : The compound affects the MAPK signal transduction pathway, particularly regulating ERK and JNK pathways associated with cell growth inhibition and apoptosis induction .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate:

- Selectivity for Pathogens : The compound shows selective activity against certain pathogens, making it a potential candidate for developing new antimicrobial agents .

- Inhibition of Chlamydia : Specific derivatives of sulfone compounds have demonstrated effectiveness against Chlamydia infections, suggesting broader applications in infectious disease treatment .

Research Findings

A summary of key findings from various studies is presented in the table below:

Case Studies

- Breast Cancer Cell Lines :

- Prostate Cancer Models :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for p-chlorobenzyl-p-chlorophenyl sulfone, and what experimental parameters influence yield?

- The compound is synthesized via sulfonation or oxidation of its sulfide precursor (e.g., p-chlorobenzyl-p-chlorophenyl sulfide, CAS 103-17-3). Key parameters include reaction temperature (optimized near 75°C for sulfide intermediates ), stoichiometric ratios of sulfonating agents (e.g., sulfuric acid or H₂O₂ in acidic media), and reaction time. Impurities like unreacted sulfide or over-oxidized byproducts require purification via recrystallization (e.g., using toluene or acetonitrile) .

Q. What analytical techniques are recommended for characterizing purity and structural confirmation?

- Chromatography : HPLC with UV detection (λ = 254 nm) using acetonitrile/water gradients to resolve sulfone from sulfide residues .

- Spectroscopy :

- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.2–7.8 ppm) due to electron-withdrawing sulfone and chloro groups. Sulfone sulfur (SO₂) causes deshielding of adjacent carbons .

- FT-IR : Strong S=O stretching vibrations at 1150–1300 cm⁻¹ .

Q. How do physical properties (e.g., melting point, solubility) affect experimental handling?

- Melting Point : 75°C (neat solid), requiring storage below 25°C to prevent aggregation .

- Solubility : Low polarity solvents (toluene, dichloromethane) are preferred for reactions; acetonitrile is optimal for analytical solutions (100 µg/mL working concentration) .

Advanced Research Questions

Q. What mechanistic insights explain contradictory data in sulfone vs. sulfide stability under environmental conditions?

- While sulfones are generally resistant to hydrolysis, degradation occurs under UV light (λ < 300 nm) via radical-mediated C-S bond cleavage. Contradictions in stability studies arise from variations in light intensity, solvent polarity, and trace metal catalysts . Controlled photolysis experiments with LC-MS/MS monitoring are recommended to identify transient intermediates (e.g., chlorophenyl radicals) .

Q. How can computational modeling optimize reaction pathways for sulfone derivatives?

- Density Functional Theory (DFT) calculations (B3LYP/6-311+G*) predict transition states for sulfonation, identifying electron-deficient aromatic rings as rate-limiting. Solvent effects (PCM models) improve accuracy for polar protic media . Validate models with kinetic studies (e.g., Arrhenius plots for activation energy) .

Q. What methodological gaps exist in quantifying sulfone metabolites in environmental samples?

- Current LC-MS/MS methods lack sensitivity for trace metabolites (e.g., hydroxylated sulfones). Enhance detection limits (<1 ppb) via derivatization with pentafluorobenzyl bromide (PFBBr) to increase ionization efficiency. Cross-validate with isotope dilution (¹³C-labeled internal standards) .

Q. How does the sulfone group influence biological activity in structure-activity relationship (SAR) studies?

- The sulfone moiety enhances electrophilicity, increasing binding to cysteine residues in target enzymes (e.g., acetylcholinesterase). Compare IC₅₀ values of sulfone vs. sulfide analogs in enzyme inhibition assays. Use X-ray crystallography to map binding interactions .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.